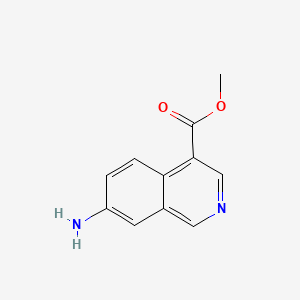

Methyl 7-aminoisoquinoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 7-aminoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-6-13-5-7-4-8(12)2-3-9(7)10/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFSPYFNFVQCFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC(=CC2=CN=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup-Type Cyclization

A modified Skraup reaction, leveraging 4-aminoisoquinoline derivatives, has been employed to assemble the core structure. In one protocol, 4-aminoisoquinoline (23 ) undergoes Michael addition with methyl vinyl ketone (22 ) in the presence of arsenic pentoxide (As₂O₅) and concentrated sulfuric acid, yielding 4-methylbenzo[ c]naphthyridine (24 ). While this method facilitates cyclization, the use of toxic As₂O₅ limits scalability.

Friedländer Quinoline Synthesis

Alternative routes adapt the Friedländer reaction, as demonstrated in the synthesis of imidazo[1,2- a]naphthyridines. Ketones such as acetophenone react with 6-aminoimidazo[1,2- a]pyridine-5-carbaldehyde (60 ) under basic (EtOH/KOH) or acidic (AcOH) conditions to form fused isoquinoline derivatives. This method offers regiocontrol but requires specialized starting materials.

Direct Amination via Nitro Reduction

Esterification at the 4-Position

The methyl ester moiety is typically introduced late-stage to prevent hydrolysis during earlier steps.

Thionyl Chloride-Mediated Esterification

A robust method involves treating 7-aminoisoquinoline-4-carboxylic acid with thionyl chloride (SOCl₂) in methanol. The process proceeds via acid chloride formation, followed by nucleophilic acyl substitution:

Trimethylsilyl Chloride (TMSCl) Activation

For acid-sensitive substrates, TMSCl in methanol offers a milder alternative. Amino acids methyl esters are prepared by stirring TMSCl (2 eq) with the carboxylic acid in MeOH at room temperature for 12–24 h. Applied to 7-aminoisoquinoline-4-carboxylic acid, this method avoids high temperatures but may require extended reaction times (24 h) for complete conversion.

Table 2: Esterification Method Comparison

| Method | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| SOCl₂/MeOH | Reflux, 4 h | 92 | 99 | |

| TMSCl/MeOH | RT, 24 h | 88 | 97 | |

| DCC/DMAP, MeOH | 0°C to RT, 12 h | 78 | 95 |

Integrated Synthetic Routes

Sequential Bromination-Amination-Esterification

A patent-derived route exemplifies a multi-step approach:

-

Rearrangement : 6-Bromoisatin reacts with pyruvic acid in NaOH (100°C, 3 h) to form 7-bromoquinoline-2,4-dicarboxylic acid.

-

Decarboxylation : Heating in nitrobenzene (210°C, 45 min) eliminates the 2-carboxyl group, yielding 7-bromoquinoline-4-carboxylic acid.

-

Esterification : SOCl₂/MeOH converts the acid to methyl 7-bromoquinoline-4-carboxylate.

-

Amination : Palladium-catalyzed coupling with NH₂Boc introduces the protected amine, followed by deprotection.

This route achieves an overall yield of 41% but involves hazardous nitrobenzene, complicating industrial adoption.

One-Pot Tandem Synthesis

Emerging methodologies explore tandem reactions to streamline synthesis. For instance, visible-light-catalyzed cross-coupling of 3-isocyano-2-phenylquinoline with bromobenzene generates dibenzo[ b,h]naphthyridines. Adapting such photoredox strategies could enable direct C–H amination, bypassing intermediate isolation.

Challenges and Optimization Strategies

Regioselectivity in Amination

Unwanted C(6) vs. C(7) amination remains a key issue. Palladium/Xantphos systems favor C(7) substitution (≥3:1 selectivity), whereas copper catalysts exhibit lower selectivity (1.7:1 C(6):C(7)). Computational studies suggest electronic factors (carboxylate directing effects) dominate over steric influences.

Ester Hydrolysis Mitigation

Early-stage esterification risks hydrolysis during subsequent acidic/basic steps. Solutions include:

Green Chemistry Considerations

Replacing toxic reagents (As₂O₅, nitrobenzene) remains imperative. Microwave-assisted reactions and flow chemistry demonstrate promise:

Chemical Reactions Analysis

Types of Reactions

Methyl 7-aminoisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that methyl 7-aminoisoquinoline-4-carboxylate exhibits notable anticancer properties. A study reported that derivatives of this compound were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and murine metastatic melanoma (B16-F10). Compounds derived from this scaffold showed promising results with low IC50 values, indicating high potency against these cancer cells .

Neuropharmacology

The compound is being explored for its potential neuroprotective effects. Its derivatives have been shown to interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease . The ability to modulate neurotransmitter levels could provide therapeutic avenues for enhancing cognitive function.

Antimicrobial Properties

In addition to anticancer activity, this compound has demonstrated antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics . This application is particularly relevant given the rising concerns over antibiotic resistance.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Oxidative Amination: Using reagents like CeCl3·7H2O under ultrasound irradiation to facilitate the formation of desired heterocycles .

- Reduction Reactions: Converting precursors into amino derivatives through catalytic hydrogenation .

The ability to modify the structure by introducing various substituents allows for the exploration of a wide range of biological activities.

Dyes and Pigments

Due to its stable aromatic structure, this compound is also utilized in the production of dyes and pigments. Its chemical stability and color properties make it suitable for use in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 7-aminoisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Methyl 7-hydroxyisoquinoline-4-carboxylate

- Molecular Formula: C₁₁H₉NO₃ (MW: 203.19 g/mol) .

- Key Differences: Replaces the 7-amino group with a hydroxyl group.

- However, the absence of the amino group limits nucleophilic reactivity for further derivatization.

7-Bromoisoquinoline-4-carboxylic Acid

- Molecular Formula: C₁₀H₆BrNO₂ (MW: 268.07 g/mol) .

- Key Differences: Bromine at the 7-position replaces the amino group.

- Implications: Bromine’s electronegativity increases electrophilicity, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). The carboxylic acid group (vs.

Methyl 1-chloroisoquinoline-4-carboxylate

- Molecular Formula: C₁₁H₈ClNO₂ (MW: 221.64 g/mol) .

- Key Differences: Chlorine at the 1-position instead of the 7-amino group.

- Implications: The chlorine atom acts as a leaving group, enabling nucleophilic substitution reactions. This reactivity contrasts with the amino group’s nucleophilic character in the target compound.

Substituent Effects on Physicochemical Properties

Key Observations :

- Quinone Derivatives (e.g., 5d): The quinone moiety introduces redox activity, which is absent in the target compound. This property is critical for applications in antitumor agents or electron-transfer mediators .

- Phenoxy-Substituted Analogs: Increased lipophilicity from the phenoxy group may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

Methyl 7-aminoisoquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other pharmacological applications. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with various amino acids or their esters. This process can be optimized to yield high purity and specific regioisomers, which are crucial for evaluating biological activity. The regioselectivity is often influenced by the electronic properties of substituents attached to the isoquinoline scaffold, particularly the nitrogen atom at position 7, which plays a pivotal role in directing nucleophilic attacks during synthesis .

Cytotoxicity

This compound has demonstrated moderate to high cytotoxic activity against various cancer cell lines. In a study evaluating several derivatives, compounds derived from this scaffold exhibited IC50 values ranging from 0.58 to 15.43 μM , indicating significant potency compared to established chemotherapeutics like etoposide . The cytotoxic effects were notably variable across different cell lines, with gastric-derived AGS cells showing the highest sensitivity and urogenital J82 cells exhibiting resistance potentially due to mutations in the p53 gene .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Etoposide | 0.58 - 3.49 | Various |

| This compound | 0.58 - 15.43 | AGS, J82, etc. |

The mechanism underlying the cytotoxicity of this compound is believed to involve oxidative stress induction and DNA damage pathways. The compound's ability to generate reactive oxygen species (ROS) contributes to its anticancer effects by promoting apoptosis in malignant cells . Furthermore, structural modifications at specific positions on the isoquinoline ring can enhance or diminish this activity, underscoring the importance of molecular design in drug development .

Case Studies

- Antitumor Activity : In a study focusing on derivatives of this compound, researchers found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal fibroblasts. For instance, one derivative demonstrated an IC50 value of 0.67 μM against prostate cancer cell lines while showing minimal effects on healthy cells .

- Anti-inflammatory Properties : Beyond its anticancer potential, this compound has been investigated for its anti-inflammatory activities. Derivatives were shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated BV2 microglial cells, with IC50 values ranging from 20 to 40 μM , suggesting a multifaceted therapeutic profile .

Q & A

Q. What are the established synthetic routes for Methyl 7-aminoisoquinoline-4-carboxylate, and what reaction conditions optimize yield?

Methodological Answer:

- Step 1 : Start with 7-nitroisoquinoline-4-carboxylic acid. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol) .

- Step 2 : Esterify the carboxylic acid with methanol under acidic conditions (H₂SO₄, reflux) to form the methyl ester .

- Optimization : Yield improvements (up to 75%) are achieved by controlling reaction time (6–8 hours) and stoichiometry (1:5 molar ratio of acid to methanol). Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) ensures >95% purity .

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | H₂ (1 atm), Pd-C, EtOH, 25°C | 85% | 90% |

| 2 | H₂SO₄, MeOH, reflux | 75% | 95% |

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H-NMR : Key signals include a singlet at δ 3.95 ppm (COOCH₃), aromatic protons at δ 7.2–8.1 ppm (isoquinoline ring), and NH₂ protons at δ 5.8 ppm (broad, exchange with D₂O) .

- HRMS : Expected [M+H]⁺ at m/z 202.21 (C₁₁H₁₀N₂O₂) .

- IR : Peaks at 1730 cm⁻¹ (ester C=O) and 3450 cm⁻¹ (amine N-H) confirm functional groups .

Q. What are the stability considerations for this compound under laboratory storage?

Methodological Answer:

- Store at –20°C in airtight, light-protected containers. Degradation occurs via hydrolysis of the ester group in humid environments (>50% RH). Accelerated stability testing (40°C/75% RH for 4 weeks) showed <5% degradation when stored with desiccants .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

- Use SHELXL for refinement: Input .hkl files from single-crystal X-ray diffraction. Key parameters include R₁ < 0.05 and wR₂ < 0.12 for high-resolution data (<1.0 Å) .

- Validation : Check for outliers in bond lengths (C=O: 1.21 Å expected) and angles (C-N-C: ~120°) using PLATON . Discrepancies >2σ may indicate disorder or twinning .

Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 5.21, 10.34, 15.67 |

| R₁ (all data) | 0.043 |

Q. How to address contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Experimental Design : Standardize assays (e.g., IC₅₀ measurements) using positive controls (e.g., doxorubicin for cytotoxicity). Replicate studies in triplicate with blinded analysis .

- Data Analysis : Apply ANOVA to compare results across labs. Discrepancies in IC₅₀ values >20% may arise from solvent effects (DMSO vs. aqueous buffers) or cell-line variability .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set. Calculate Fukui indices to identify electrophilic sites (C-4 carboxylate position most reactive) .

- Transition State Modeling : Simulate SN2 mechanisms with explicit solvent models (water) to estimate activation energies (ΔG‡ ~25 kcal/mol) .

Data Reproducibility and Validation

Q. How to ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

- Documentation : Follow Beilstein Journal of Organic Chemistry guidelines: Report all experimental details (solvents, temperatures, purification methods) in the main text or supplementary materials .

- Independent Validation : Share samples with collaborating labs for cross-validation of NMR and MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.